Unboosted Oral Bioavailability and Half-Life
GS-9770 achieves oral bioavailability of 46–100% and a half-life of 7–12 hours in preclinical in vivo PK studies without any PK booster [1]. In contrast, atazanavir and darunavir require co-administration with ritonavir or cobicistat to achieve therapeutic plasma levels, a direct consequence of their peptidomimetic scaffold's intrinsic metabolic instability [2].
| Evidence Dimension | Oral bioavailability and half-life without PK booster |
|---|---|
| Target Compound Data | GS-9770: Oral bioavailability 46–100%; half-life 7–12 hours (unboosted) |
| Comparator Or Baseline | Atazanavir / Darunavir: Require PK booster (ritonavir or cobicistat) to achieve clinically adequate plasma levels |
| Quantified Difference | GS-9770 achieves unboosted oral exposure; comparator PIs cannot be used without a booster |
| Conditions | Preclinical in vivo PK studies in animal species |
Why This Matters
Procurement of GS-9770 eliminates the need for ritonavir/cobicistat co-administration in preclinical PK and efficacy studies, reducing experimental complexity and avoiding CYP-mediated confounding drug-drug interactions.
- [1] Han X, Aoyama R, Cha J, et al. Discovery of GS-9770 - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor. Poster presented at: Conference on Retroviruses and Opportunistic Infections (CROI); 2024 Mar 3-6; Denver, CO. View Source
- [2] Mulato A, Lansdon E, Aoyama R, et al. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability. Antimicrobial Agents and Chemotherapy. 2024;68(4):e0137323. doi:10.1128/aac.01373-23 View Source
